molecular formula C12H10BrNO B1269301 4-(4-Bromophenoxy)aniline CAS No. 31465-35-7

4-(4-Bromophenoxy)aniline

Cat. No.: B1269301
CAS No.: 31465-35-7
M. Wt: 264.12 g/mol
InChI Key: ZQMNUMBREHBKEB-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)aniline is a chemical compound with the molecular formula C12H10BrNO and a molecular weight of 264.12 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to an aniline group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Bromophenoxy)aniline can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-bromoaniline with phenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones .

Scientific Research Applications

4-(4-Bromophenoxy)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)aniline involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromophenoxy)aniline is unique due to the presence of both the bromophenoxy and aniline groups, which confer distinct chemical and biological properties.

Biological Activity

4-(4-Bromophenoxy)aniline, a compound with the molecular formula C₁₂H₁₀BrNO and a molecular weight of 264.12 g/mol, has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including relevant studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The structure of this compound features a bromophenoxy group attached to an aniline moiety, which is significant for its biological properties. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₀BrNO
Molecular Weight264.12 g/mol
CAS Number31465-35-7

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways. The specific mechanisms are still under investigation but may involve interference with protein synthesis or DNA replication processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Derivatives of this compound have shown significant cytotoxic activity against various cancer cell lines. For instance, one study reported that modifications to the aniline structure could enhance its efficacy against breast and colon cancer cells, with IC50 values indicating potent activity at low concentrations .

The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The bromophenyl moiety may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Some studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Evidence shows that it may cause cell cycle arrest at various phases, particularly G2/M phase, thereby inhibiting tumor growth.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

CompoundAntimicrobial ActivityAnticancer ActivityNotes
4-BromoanilineModerateLowLacks phenoxy group
4-PhenoxyanilineLowModerateNo bromine substitution
4-(4-Chlorophenoxy)anilineHighModerateChlorine substitution alters reactivity

Case Studies

  • Case Study on Anticancer Efficacy : A study published in Molecules demonstrated that derivatives of this compound exhibited enhanced cytotoxicity against human breast cancer cells compared to standard chemotherapeutics. The study utilized MTT assays to quantify cell viability and determined IC50 values that indicated significant potency .
  • Antimicrobial Testing : Another research effort focused on evaluating the antimicrobial spectrum of this compound against Gram-positive and Gram-negative bacteria. Results showed a higher inhibition zone compared to controls, confirming its potential as an antimicrobial agent .

Properties

IUPAC Name

4-(4-bromophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMNUMBREHBKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353940
Record name 4-(4-bromophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31465-35-7
Record name 4-(4-Bromophenoxy)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31465-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-bromophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenoxy)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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